4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide
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Overview
Description
4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group. The compound also contains an oxadiazole ring and a dipropoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dipropoxyphenyl group can be introduced via etherification reactions using appropriate alkyl halides and phenols. The final step involves coupling the oxadiazole derivative with the cyclohexane carboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dipropoxyphenyl group, where the propoxy groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, phenols, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and dipropoxyphenyl group may play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide
- 4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-thiadiazol-3-yl]cyclohexane-1-carboxamide
Uniqueness
4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide is unique due to the specific combination of its functional groups and the presence of the oxadiazole ring. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C25H37N3O4 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-butyl-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H37N3O4/c1-4-7-8-18-9-11-19(12-10-18)25(29)26-24-23(27-32-28-24)20-13-14-21(30-15-5-2)22(17-20)31-16-6-3/h13-14,17-19H,4-12,15-16H2,1-3H3,(H,26,28,29) |
InChI Key |
DPQFRZKOYOYTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCCC)OCCC |
Origin of Product |
United States |
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